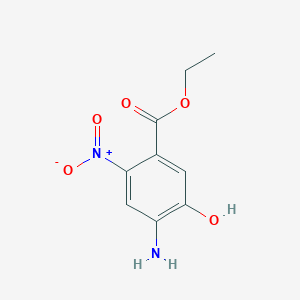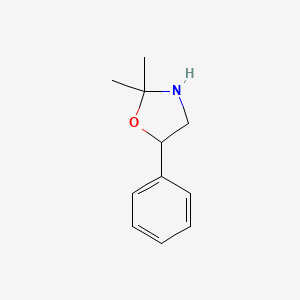
2,2-Dimethyl-5-phenyloxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-phenyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde. The reaction typically occurs in an organic solvent like ethyl acetate . The process involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The reaction conditions include moderate temperatures and the presence of a basic medium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-5-phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2,2-Dimethyl-5-phenyloxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes
作用機序
The mechanism of action of 2,2-Dimethyl-5-phenyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecule .
類似化合物との比較
- 3,4-Dimethyl-5-phenyloxazolidine
- 2,3,4-Trimethyl-5-phenyloxazolidine
- 3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
Comparison: 2,2-Dimethyl-5-phenyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2,2-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 |
InChIキー |
WADRXVPBDAHDJK-UHFFFAOYSA-N |
正規SMILES |
CC1(NCC(O1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


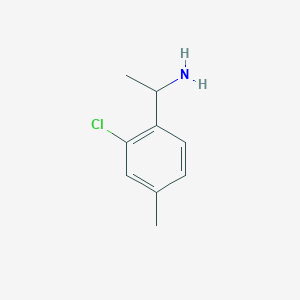
![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

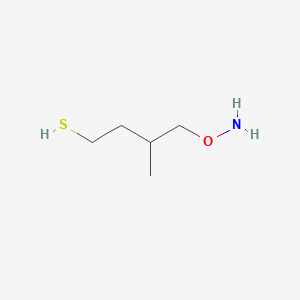
![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
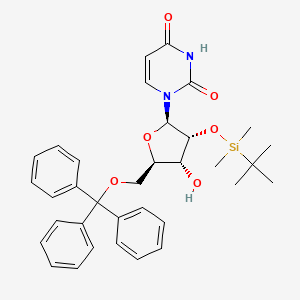
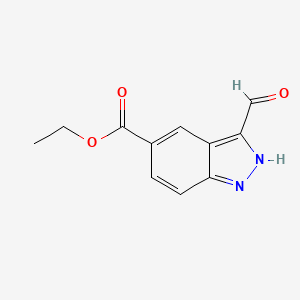
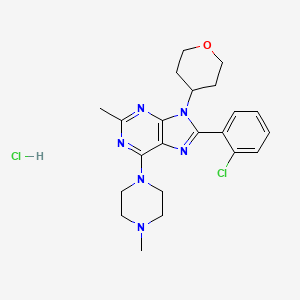
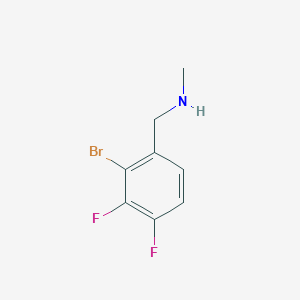
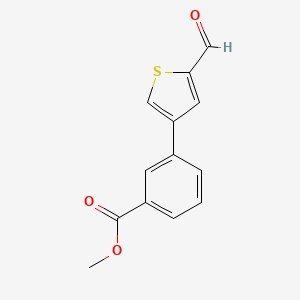
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
